(5-Bromofuran-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCAYXIVIOWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587945 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-37-5 | |
| Record name | 1-(5-Bromofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 5 Bromofuran 2 Yl Methanamine and Its Precursors
Direct Synthesis Approaches to (5-Bromofuran-2-yl)methanamine
Direct methods for the synthesis of this compound are crucial for its application in further chemical synthesis. These approaches often involve the transformation of a functional group at the 2-position of the 5-bromofuran ring into a methanamine moiety.
A notable reaction involving this compound is its oxidation to the corresponding aldehyde, 5-bromofuran-2-carbaldehyde. A highly efficient, metal-free oxidation protocol has been developed using (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in combination with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This method is characterized by its mild reaction conditions and rapid conversion.
The reaction is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. A diverse range of primary amines, including heteroaryl amines like this compound, participate well in this transformation, yielding the corresponding aldehydes in excellent yields.
Table 1: Oxidation of this compound
| Substrate | Oxidizing System | Solvent | Temperature | Product | Yield |
| This compound | PhI(OAc)₂ / TEMPO (cat.) | CH₂Cl₂ | 0 °C to rt | 5-Bromofuran-2-carbaldehyde | High |
Note: Specific yield for this substrate was not detailed in the reference, but heteroaryl amines generally provided excellent yields.
Alternative pathways to synthesize this compound often start from precursors such as 5-bromofuran-2-carbaldehyde or 5-bromofuran-2-carbonitrile.
One common method is the reductive amination of 5-bromofuran-2-carbaldehyde. This two-step, one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849), followed by reduction to the desired primary amine. sigmaaldrich.com Various reducing agents can be employed for this transformation.
Another potential route involves the reduction of 5-bromofuran-2-carbonitrile . The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
A third approach is the Gabriel synthesis , which would involve the reaction of a 5-bromo-2-(halomethyl)furan with potassium phthalimide, followed by hydrazinolysis. Alternatively, the conversion of 5-bromo-2-(hydroxymethyl)furan to an azide, followed by reduction, can also yield the target amine. For instance, 2-(azidomethyl)-5-bromofuran (B1464404) can be synthesized and subsequently reduced to this compound. beilstein-journals.org
Oxidation of Amines to Aldehydes and Ketones Utilizing this compound as a Substrate
Synthesis of Key Bromofuran Precursors
The synthesis of this compound relies on the availability of key bromofuran precursors. The following sections detail the preparation of these essential starting materials.
5-Bromofuran-2-carboxylic acid is a fundamental precursor and can be synthesized by the direct bromination of 2-furancarboxylic acid. Current time information in Bangalore, IN. In a typical procedure, bromine is slowly added to a solution of 2-furancarboxylic acid in a suitable solvent like carbon tetrachloride. The reaction mixture is stirred at a moderately elevated temperature for an extended period to ensure complete reaction. The product is then isolated by removal of the solvent and can be purified by recrystallization from water. Current time information in Bangalore, IN.
Table 2: Synthesis of 5-Bromofuran-2-carboxylic Acid Current time information in Bangalore, IN.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
| 2-Furancarboxylic acid | Bromine (Br₂) | Carbon tetrachloride (CCl₄) | 45–50 °C, 24 h | 5-Bromofuran-2-carboxylic Acid |
This method provides a straightforward route to this key intermediate, which is also used in the synthesis of other derivatives like N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide. researchgate.netnih.govgoogle.com
5-Bromofuran-2-carbonyl chloride is a reactive intermediate, often used for acylation reactions. It is prepared from 5-bromofuran-2-carboxylic acid by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂). vulcanchem.com The reaction is typically performed by heating a suspension of the carboxylic acid in an inert solvent such as toluene (B28343) with an excess of thionyl chloride. After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.
Table 3: Synthesis of 5-Bromofuran-2-carbonyl Chloride
| Starting Material | Reagent | Solvent | Reaction Conditions | Product |
| 5-Bromofuran-2-carboxylic acid | Thionyl chloride (SOCl₂) | Toluene | Reflux, 2 h | 5-Bromofuran-2-carbonyl Chloride |
This acid chloride is a versatile building block for introducing the 5-bromofuran-2-carbonyl moiety into various molecules. avantorsciences.com
Methyl 5-bromofuran-2-carboxylate is another important precursor, which can be prepared by the bromination of methyl furoate. aksci.com The reaction involves the dropwise addition of bromine to a solution of methyl furoate at a controlled temperature, typically around 50 °C, under an inert atmosphere. aksci.com After the addition, the mixture is stirred for a short period to complete the reaction. The product is then isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate (B1210297). Purification is typically achieved by flash chromatography. aksci.com
Table 4: Synthesis of Methyl 5-Bromofuran-2-carboxylate aksci.com
| Starting Material | Reagent | Reaction Conditions | Product | Yield |
| Methyl furoate | Bromine (Br₂) | 50 °C, 0.5 h, Inert atmosphere | Methyl 5-Bromofuran-2-carboxylate | 85% |
This ester can be a substrate for further transformations, such as Suzuki coupling reactions to form 5-arylfuran-2-carboxylates. beilstein-journals.org
Derivatization Strategies Involving this compound
Formation of Amide Derivatives, e.g., 2-[(5-bromofuran-2-yl)formamido]-N,N-dimethylacetamide
A plausible and efficient method for the synthesis of 2-[(5-bromofuran-2-yl)formamido]-N,N-dimethylacetamide involves the coupling of 5-bromofuran-2-carboxylic acid with 2-amino-N,N-dimethylacetamide. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, thereby promoting nucleophilic attack by the amine.
Commonly used coupling agents for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. google.com Another highly effective modern coupling agent is propanephosphonic acid anhydride (B1165640) (T3P®), which is known for its high yields, broad functional group tolerance, and ease of work-up. core.ac.uk
The general reaction scheme would proceed as follows: 5-bromofuran-2-carboxylic acid is activated by the coupling agent in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The subsequent addition of 2-amino-N,N-dimethylacetamide leads to the formation of the desired amide bond. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard procedures like extraction and column chromatography.
Table 1: Proposed Reagents for the Synthesis of 2-[(5-bromofuran-2-yl)formamido]-N,N-dimethylacetamide
| Role | Compound | Notes |
| Starting Material | 5-Bromofuran-2-carboxylic acid | Provides the (5-bromofuran-2-yl)formyl moiety. |
| Starting Material | 2-Amino-N,N-dimethylacetamide | Provides the N,N-dimethylacetamide moiety. |
| Coupling Agent | EDCI/HOBt or T3P® | Activates the carboxylic acid for amidation. google.comcore.ac.uk |
| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Aprotic solvent to facilitate the reaction. |
| Base (optional) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Used to neutralize any acidic byproducts. |
Generation of Other Furan-Containing Methanamine Analogs, e.g., (4-Bromofuran-2-yl)methanamine
The synthesis of regioisomers and other analogs of this compound is crucial for structure-activity relationship (SAR) studies. A key analog, (4-Bromofuran-2-yl)methanamine, has been successfully synthesized and characterized.
A recently developed method details the synthesis of (4-bromofuran-2-yl)methanamine hydrochloride from its nitrile precursor, 4-bromofuran-2-carbonitrile. rsc.orgrsc.org This transformation is achieved through a gold nanoparticle-catalyzed double hydrosilylation of the nitrile group. rsc.org
The synthesis commences with the preparation of the precursor, 4-bromofuran-2-carbonitrile. rsc.orgrsc.org This precursor is then subjected to reduction using diethylsilane (B7801327) in the presence of gold nanoparticles supported on titanium dioxide (Au/TiO2) as a catalyst. The reaction proceeds at ambient temperature and results in the formation of a labile N-disilylamine intermediate. This intermediate is subsequently deprotected in situ or during work-up with hydrochloric acid in diethyl ether to yield the final product, (4-bromofuran-2-yl)methanamine, as its hydrochloride salt. This method has been shown to be effective, providing the product in good yield.
Table 2: Research Findings for the Synthesis of (4-Bromofuran-2-yl)methanamine Hydrochloride
| Compound | Starting Material(s) | Reagents & Conditions | Yield | Analytical Data | Reference(s) |
| 4-Bromofuran-2-carbonitrile | Not specified | Not specified | 35% | ¹H NMR (500 MHz, CDCl₃): δ 7.59 (d, J = 0.5 Hz, 1H), 7.12 (d, J = 0.5 Hz, 1H).¹³C NMR (125 MHz, CDCl₃): δ 145.6, 127.3, 124.3, 110.2, 100.7. | rsc.orgrsc.org |
| (4-Bromofuran-2-yl)methanamine hydrochloride | 4-Bromofuran-2-carbonitrile | 1. Au/TiO₂, diethylsilane2. HCl in Et₂O | 82% | ¹H NMR (500 MHz, DMSO-d₆): δ 8.49 (br s, 3H), 8.00 (s, 1H), 6.74 (s, 1H), 4.07 (s, 2H).¹³C NMR (125 MHz, DMSO-d₆): δ 149.2, 142.1, 113.2, 99.6, 34.9. | rsc.orgrsc.org |
Iii. Reactivity and Mechanistic Investigations of 5 Bromofuran 2 Yl Methanamine
Reaction Pathways of the Amine Functionality
The primary amine group attached to the methylene (B1212753) bridge is a key site for various chemical transformations, including oxidation and nucleophilic reactions.
The primary amine of (5-Bromofuran-2-yl)methanamine can be efficiently oxidized to its corresponding carbonyl compound, 5-bromo-2-furfural. A highly effective, metal-free oxidation method utilizes a combination of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org This protocol is known for its mild reaction conditions and rapid conversion rates. rsc.org The reaction proceeds well with heteroaryl amines, including the furan-containing substrate. rsc.org In a study demonstrating the scope of this methodology, this compound was successfully converted to 5-bromo-2-furfural in high yield. rsc.org This transformation is significant as 5-bromo-2-furfural is a key intermediate for synthesizing various biologically active compounds and pharmaceuticals. asianpubs.orgchemicalbook.com
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group, allowing it to react with a variety of electrophiles. Common reactions include condensations with carbonyl compounds to form imines (Schiff bases) and acylations to form amides. smolecule.comsmolecule.com These reactions are fundamental in extending the molecular framework. For instance, the amine can react with aldehydes or ketones, a transformation that is foundational in the synthesis of more complex molecules. smolecule.com Furthermore, the amine functionality facilitates carbon-nitrogen bond formation through reactions with electrophilic partners, a critical step in building diverse chemical structures. smolecule.com
Oxidation Reactions of this compound to Carbonyl Compounds
Reactivity of the Bromine Atom on the Furan (B31954) Ring
The bromine atom at the C5 position of the furan ring is another reactive site, primarily participating in substitution and cross-coupling reactions.
The bromine atom on the electron-rich furan ring can be displaced by strong nucleophiles. While direct examples on this compound are not extensively detailed, analogous compounds demonstrate this reactivity. For example, the bromine on a similar structure, 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine, undergoes nucleophilic aromatic substitution with methanolic sodium hydroxide (B78521) to yield the corresponding methoxy (B1213986) derivative. This suggests that the C-Br bond in this compound is susceptible to cleavage and substitution by various nucleophiles under appropriate conditions. smolecule.com
The carbon-bromine bond is a versatile handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. This has made 5-bromofuran derivatives valuable building blocks in organic synthesis. nih.govmdpi.com
Suzuki-Miyaura Coupling : This reaction couples the organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst. libretexts.org The C5-bromo position of the furan ring is reactive in Suzuki couplings. For example, 5-bromofuran-2-carbaldehyde readily couples with thiophene-3-boronic acid, demonstrating the viability of this reaction on the 5-bromofuran scaffold. vulcanchem.com Given that the amine can be oxidized to the aldehyde, this highlights a synthetic pathway where the bromine atom can be functionalized post-oxidation. rsc.orgvulcanchem.com The reaction is widely used due to its mild conditions and the stability and low toxicity of the boronic acid reagents. nih.gov
Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane), also catalyzed by palladium. organic-chemistry.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The utility of furan-containing stannanes in these reactions, such as the coupling of tributyl(furan-2-yl)stannane with aryl sulfonates, indicates that the 5-bromofuran moiety is a suitable partner for Stille cross-coupling. nih.gov
Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada reaction utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is advantageous for creating C-C bonds with aryl or vinyl halides. wikipedia.org While specific examples detailing the Kumada coupling of this compound are sparse, the compound is listed in catalogues of related substances for this reaction type, suggesting its potential as a substrate. ambeed.com
Hiyama Coupling : This reaction couples organic halides with organosilicon compounds in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) ion or a base. ambeed.commdpi.com The Hiyama-Denmark modification allows the reaction to proceed without fluoride, making it compatible with silyl-protecting groups. organic-chemistry.org Various 5-bromofuran derivatives are considered relevant starting materials for Hiyama couplings, pointing to the reactivity of the C-Br bond under these conditions. ambeed.com
Substitution Reactions at the Bromine Atom
Furan Ring Modifications and Stability Studies
The furan ring itself can participate in reactions, and its stability is influenced by its substituents. Studies have shown that the presence of a halogen, such as bromine, at the C5 position can significantly influence the reactivity of the furan system. acs.org In intramolecular cycloaddition reactions involving furanyl amides, the 5-bromo substituted systems were found to react much faster and give higher yields compared to their non-halogenated counterparts. acs.org This enhanced reactivity is attributed to an increase in the reaction's exothermicity, which lowers the activation enthalpy. acs.org
However, the furan ring is also susceptible to degradation under certain conditions. For example, during bromination reactions, the furan ring can be attacked to form bromonium ion intermediates, which can lead to the formation of 2,5-dimethoxydihydrofurans in the presence of methanol. Subsequent acid-catalyzed hydrolysis of these dihydrofuran intermediates can cause ring-opening to yield acyclic dicarbonyl compounds. This highlights a potential pathway for instability, particularly under oxidative and acidic conditions.
Mechanistic Elucidation of Reactions Involving this compound
The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Research efforts have been directed towards elucidating the pathways through which this compound participates in various chemical transformations. A notable example is the investigation into its oxidation.
One significant study has provided a detailed mechanistic insight into the metal-free oxidation of primary amines, including this compound, to the corresponding aldehydes. rsc.orgrsc.orgresearchgate.net This process utilizes a combination of a hypervalent iodine reagent, such as Phenyliodine diacetate (PhI(OAc)₂), and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO). rsc.orgrsc.orgresearchgate.net
The proposed reaction mechanism, supported by experimental evidence including time-dependent ¹H NMR analysis and control experiments, proceeds through several key steps. rsc.orgrsc.org Initially, TEMPO is oxidized by PhI(OAc)₂ to form the highly reactive oxoammonium species A . The primary amine, in this case this compound, then reacts with the oxoammonium species A . rsc.org The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient nitrogen of the oxoammonium ion, leading to the formation of intermediate B . rsc.org
Subsequent proton abstraction from the benzylic position of intermediate B results in a reductive elimination. rsc.org This step is crucial as it leads to the formation of a reactive imine intermediate C and regenerates the catalyst. rsc.org The formation of the imine and other by-products like acetic anhydride (B1165640) and ammonia (B1221849) has been substantiated by spectroscopic analysis. rsc.orgrsc.org Finally, the imine intermediate undergoes hydrolysis to yield the corresponding aldehyde, 5-bromofuran-2-carbaldehyde.
A plausible reaction mechanism is outlined below:
Scheme 1: Plausible Reaction Mechanism for the Oxidation of this compound
Step 1: Formation of Oxoammonium Species TEMPO + PhI(OAc)₂ → Oxoammonium Species A
Step 2: Nucleophilic Attack this compound + Oxoammonium Species A → Intermediate B
Step 3: Reductive Elimination Intermediate B → Imine C + Regenerated Catalyst
Step 4: Hydrolysis Imine C + H₂O → 5-Bromofuran-2-carbaldehyde + NH₃
Experimental findings have confirmed the participation of heteroaryl amines like this compound in this transformation, leading to the formation of the respective aldehyde in good yields. rsc.orgrsc.org The reaction conditions are generally mild, and the protocol has been shown to be applicable to a diverse range of primary amines. rsc.orgrsc.org
Table 1: Key Intermediates in the Proposed Oxidation Mechanism
| Intermediate | Structure | Role in the Mechanism |
|---|---|---|
| Oxoammonium Species A | The primary oxidizing agent that reacts with the amine. | |
| Intermediate B | Formed from the nucleophilic attack of the amine on the oxoammonium species. |
Table 2: Supporting Experimental Observations
| Observation | Technique | Implication for the Mechanism |
|---|---|---|
| Formation of imine and amino acetate (B1210297) intermediates | Time-dependent ¹H NMR | Confirms the proposed reaction pathway and the identity of key transient species. rsc.orgrsc.org |
While the oxidation reaction has been mechanistically detailed, other transformations involving this compound, such as its participation in palladium-catalyzed cascade reactions, have also been explored. For instance, in the context of synthesizing complex heterocyclic systems, the amino group can be a precursor to other functionalities that then engage in mechanistically distinct cyclization pathways. nii.ac.jpmdpi.com However, detailed mechanistic elucidation for many of these other reactions remains an area of ongoing investigation.
Iv. Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromofuran 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.guidechem.com
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (5-Bromofuran-2-yl)methanamine and its derivatives in solution. guidechem.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the key signals correspond to the protons on the furan (B31954) ring and the aminomethyl group (-CH₂NH₂).
While specific experimental data for the parent compound this compound is not detailed in the surveyed literature, data for its structural isomer, (4-Bromofuran-2-yl)methanamine hydrochloride, and various derivatives provide insight into the expected spectral features. rsc.orgmdpi.com For instance, in a study of furan-2-yl(phenyl)methanone derivatives, the furan ring protons typically appear as doublets in the aromatic region of the spectrum. mdpi.com
The hydrochloride salt of the isomer, (4-Bromofuran-2-yl)methanamine, presents a clear spectrum where the furan protons and the aminomethyl protons are distinctly resolved. rsc.org
¹H NMR Data for (4-Bromofuran-2-yl)methanamine hydrochloride rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| NH₃⁺ | 8.49 | br s | - | 3H |
| H-5 | 8.00 | s | - | 1H |
| H-3 | 6.74 | s | - | 1H |
| CH₂ | 4.07 | s | - | 2H |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
For derivatives such as (5-Bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone, the furan protons (H-3' and H-4') show characteristic doublet signals, confirming the substitution pattern. mdpi.com
¹H NMR Data for a (5-Bromofuran-2-yl)methanone Derivative mdpi.com
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| (5-Bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone | H-3' (furan) | 7.38 | d | 3.6 |
| H-4' (furan) | 6.93 | d | 3.6 |
Solvent: DMSO-d₆
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts indicate the electronic environment of each carbon.
For the isomer (4-Bromofuran-2-yl)methanamine hydrochloride, the furan ring carbons and the methylene (B1212753) carbon are clearly identified. rsc.org The carbon attached to the bromine atom (C-4) and the oxygen-bound carbons (C-2 and C-5) typically resonate at lower field (higher ppm values).
¹³C NMR Data for (4-Bromofuran-2-yl)methanamine hydrochloride rsc.org
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 149.2 |
| C-5 | 142.1 |
| C-3 | 113.2 |
| C-4 | 99.6 |
| CH₂ | 34.9 |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz
In derivatives like (5-Bromo-2-methoxyphenyl)(5-bromofuran-2-yl)methanone, the ¹³C NMR spectrum confirms the presence of all expected carbons, including those of the furan ring, the phenyl ring, the methoxy (B1213986) group, and the carbonyl group. mdpi.com
¹³C NMR Data for a (5-Bromofuran-2-yl)methanone Derivative mdpi.com
| Compound | Selected Carbon Chemical Shifts (δ, ppm) |
|---|---|
| (5-Bromo-2-methoxyphenyl)(5-bromofuran-2-yl)methanone | 179.8 (C=O), 156.6, 154.1, 135.1, 132.0, 129.9, 128.9, 122.5, 114.5, 113.6, 112.6, 56.1 (OCH₃) |
Solvent: CDCl₃
¹H NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.guidechem.comrsc.orgmdpi.com
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement. unimi.it The molecular weight of this compound is 176.01 g/mol . nih.gov
The presence of a bromine atom is readily identified in the mass spectrum by a characteristic isotopic pattern, where two peaks of nearly equal intensity appear, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com
HRMS analysis of the isomer (4-Bromofuran-2-yl)methanamine confirms its elemental composition. rsc.org
HRMS Data for (4-Bromofuran-2-yl)methanamine rsc.org
| Ion | Calculated m/z [M+H]⁺ | Found m/z |
|---|
Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to characterize derivatives. For example, the ESI-MS of (5-Bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone shows the protonated molecular ions [M+H]⁺ with the expected bromine isotope pattern. mdpi.com
ESI-MS Data for a (5-Bromofuran-2-yl)methanone Derivative mdpi.com
| Compound | Calculated Molecular Weight | Found m/z [M+H]⁺ (Isotopic Pattern) |
|---|
High-Performance Liquid Chromatography (HPLC) for Purity Assessment.nih.govepo.org
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and its derivatives. evitachem.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
In patent literature, the purity of synthesized compounds containing the (5-bromofuran-2-yl) moiety is routinely confirmed to be greater than 95% using reverse-phase HPLC. epo.org A typical setup involves an Agilent™ instrument with a Zorbax column, using a water/acetonitrile gradient containing 0.1% formic acid. epo.org Research on related small molecule inhibitors also utilizes HPLC for purification and analysis, employing systems like a Dionex UltiMate 3000 with a C18 column and a water/acetonitrile mobile phase. nih.gov
Other Relevant Spectroscopic Techniques for Structural Confirmation.researchgate.net
In addition to NMR and MS, other spectroscopic techniques can provide complementary structural information. Fourier-transform infrared spectroscopy (FTIR) is often used to identify the presence of specific functional groups. For derivatives of this compound, such as Schiff base acetohydrazides, FTIR spectroscopy is used alongside NMR to confirm the structure. researchgate.net The FTIR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the furan ring, the C-O-C ether linkage within the ring, and the C-Br bond.
V. Computational and Theoretical Chemistry Studies on 5 Bromofuran 2 Yl Methanamine
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), forming a stable complex. This method is instrumental in virtual screening and for elucidating the potential mechanisms of action for compounds like (5-Bromofuran-2-yl)methanamine. While specific docking studies focused solely on this compound are not extensively detailed in the available literature, research on structurally similar compounds and derivatives provides a framework for understanding its potential interactions. For instance, docking studies on derivatives have been used to predict binding affinities and clarify mechanisms of biological effects. smolecule.com Studies involving Schiff bases derived from furan-2-yl-methanamine have also utilized molecular docking to investigate binding against microbial protein targets. researchgate.net
The binding of a ligand to a protein is a dynamic process governed by several models, including the "induced fit" and "conformational selection" mechanisms. researchgate.netplos.org In the induced fit model, the binding of the ligand causes a conformational change in the protein's active site, leading to a snug fit. researchgate.net Alternatively, the conformational selection model posits that a protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing, compatible conformation. plos.org
Molecular docking simulations help to visualize and predict these binding modes. The simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study on a related bromofuran derivative, (Z)-4-((5-bromofuran-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a molecular docking study revealed a significant binding energy of -7.2 kcal/mol when interacting with DNA, indicating a strong binding affinity. researchgate.net For this compound, docking studies would aim to identify its potential protein targets and estimate the strength of these interactions, thereby predicting its pharmacological potential.
The stability of the ligand-protein complex is determined by a variety of non-bonding interactions. These interactions, though individually weak, collectively dictate the binding affinity and selectivity of the ligand. For this compound, the key functional groups—the primary amine, the furan (B31954) ring, and the bromine atom—are all capable of participating in specific non-covalent interactions within a protein's binding pocket.
Hydrogen Bonds: The primary amine (-NH2) group is a classic hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptor residues in a protein, such as the oxygen atoms of aspartate or glutamate.
Halogen Bonds: The bromine atom on the furan ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or sulfur in amino acid residues (e.g., serine, methionine). This type of interaction is increasingly recognized as a significant contributor to ligand binding affinity.
Hydrophobic Interactions: The furan ring itself is an aromatic heterocycle that can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. Research on related compounds suggests the bromofuran moiety can enhance hydrophobic interactions within bacterial enzyme pockets.
| Interaction Type | Potential Participating Moiety | Example Interacting Amino Acid Residue |
| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Serine |
| Halogen Bonding | Bromine Atom (-Br) | Serine, Threonine, Methionine |
| π-π Stacking | Furan Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Furan Ring, Methylene (B1212753) Bridge | Leucine, Valine, Isoleucine |
Ligand-Protein Binding Mechanisms and Affinities
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For this compound and its derivatives, DFT calculations can elucidate fundamental characteristics that govern its reactivity and interactions. researchgate.net Studies on closely related molecules, such as N-Benzyl-(5-bromofuran-2-yl)methylamine, have utilized DFT to examine reaction pathways. nii.ac.jp
DFT calculations can determine:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which helps in predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequencies: Simulating the infrared (IR) spectrum to aid in the structural characterization of the molecule.
| Calculated Property | Significance in Molecular Analysis |
| Optimized Geometry | Provides the most stable 3D structure and bond parameters. |
| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Predicts reactivity sites for intermolecular interactions. |
| Mulliken Atomic Charges | Describes the electron distribution across the molecule. |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. This technique is invaluable for understanding the stability of a docked complex, observing conformational changes, and calculating more accurate binding free energies. plos.org
In the context of this compound, an MD simulation would typically follow a molecular docking study. unimi.it The predicted ligand-protein complex would be solvated in a water box with ions to mimic physiological conditions. The simulation, run over nanoseconds or even microseconds, would reveal:
The stability of the initial binding pose.
The flexibility of the ligand and the protein's active site.
The role of water molecules in mediating or disrupting interactions.
A time-averaged view of the non-bonding interactions, providing a more realistic picture of the binding event.
Studies on related heterocyclic compounds have combined docking with MD simulations to explore binding energies and confirm the stability of interactions. researchgate.net
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. It is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to enhance its potency and selectivity or to improve its pharmacokinetic properties.
For this compound, SAR studies would involve synthesizing and testing a series of analogues where specific parts of the molecule are systematically altered. Initial SAR analyses on related compounds have provided valuable insights. For example, research has shown that the bromine atom at the 5-position of the furan ring is often crucial for biological potency. smolecule.com In one study, the replacement of a 5-bromothiophen-2-yl unit with a 2-bromofuran (B1272941) moiety in a larger molecule resulted in a decrease in activity, highlighting the subtle influence of the heterocyclic core. biorxiv.org
Key modifications for an SAR study on this compound could include:
Substitution on the Furan Ring: Replacing the bromine atom with other halogens (F, Cl, I) or with small alkyl or electron-withdrawing/donating groups to probe the effect on halogen bonding and electronic properties.
Modification of the Methanamine Group: N-alkylation (e.g., converting the primary amine to a secondary or tertiary amine) or acylation to investigate how changes in hydrogen bonding capacity and basicity affect binding.
Altering the Linker: Extending or constraining the methylene (-CH2-) bridge between the furan ring and the amine group to assess the importance of spatial orientation.
| Structural Modification Site | Example Modification | Potential Impact on Activity |
| Furan Ring (Position 5) | Replace -Br with -Cl or -I | Modulate halogen bond strength and lipophilicity. smolecule.com |
| Furan Ring (Position 5) | Replace -Br with -CH3 | Alter steric and electronic profile. |
| Methanamine Group | N-methylation (-NHCH3) | Decrease hydrogen bond donors, increase lipophilicity. |
| Methanamine Group | N-acetylation (-NHC(O)CH3) | Remove basicity, introduce hydrogen bond acceptor. |
Vi. Applications of 5 Bromofuran 2 Yl Methanamine in Organic Synthesis
Building Block for Complex Organic Molecules
The structural framework of (5-bromofuran-2-yl)methanamine serves as a versatile scaffold for the construction of more complex organic molecules. smolecule.comcymitquimica.com Synthetic chemists utilize it as a starting material, leveraging its amine and bromide functionalities for sequential or tandem reactions to elaborate molecular complexity. smolecule.com The furan (B31954) ring itself, an important aromatic heterocycle, is a core feature in numerous biologically active compounds and natural products.
A significant application of this compound as a building block is its role as a precursor to carbonyl compounds through oxidation. rsc.orgrsc.org Carbonyl functionalities are among the most versatile intermediates in organic synthesis, participating in a vast array of transformations like nucleophilic additions, condensations, and reductions. rsc.orgrsc.org For instance, the oxidation of this compound yields 5-bromofuran-2-carbaldehyde, a key intermediate for further synthetic elaborations. rsc.org
The table below summarizes examples of complex molecules synthesized using this compound or its direct derivatives as a foundational building block.
| Starting Material | Reaction Type | Resulting Complex Molecule/Intermediate | Significance |
| This compound | Oxidation | 5-Bromofuran-2-carbaldehyde rsc.org | Versatile intermediate for C-C bond formation. rsc.org |
| This compound | N-Alkylation / N-Arylation | Substituted secondary/tertiary amines | Core structures in medicinal chemistry. |
| This compound | Acylation | N-( (5-bromofuran-2-yl)methyl)amides | Precursors to various functional groups and heterocycles. smolecule.com |
This table is generated based on established reactivity patterns of primary amines and aryl bromides in organic synthesis.
Precursor in Heterocyclic Compound Synthesis
The dual reactivity of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The primary amine can participate in cyclization reactions with suitable electrophiles to form nitrogen-containing rings, while the bromo-furan moiety can be engaged in cross-coupling reactions to build more complex ring systems. smolecule.com
Research has demonstrated the use of compounds structurally related to this compound in the synthesis of diverse heterocyclic scaffolds. For example, 5-bromofuran-2-carboxylic acid hydrazide, a closely related derivative, is used to synthesize 1,3,4-oxadiazole (B1194373) rings. Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, which contains the same core bromo-furan unit, leads to the formation of new triazole derivatives. researchgate.net These examples highlight the potential of the (5-bromofuran-2-yl) scaffold in constructing medicinally relevant heterocycles like oxadiazoles, triazoles, and pyrimidines. researchgate.netgoogle.com
The following table showcases heterocyclic systems that can be synthesized from this compound or its derivatives.
| Derivative of this compound | Reagents/Conditions | Resulting Heterocyclic System | Reference |
| 5-Bromofuran-2-carboxylic acid hydrazide | Cyclization with nitriles or esters | 1,3,4-Oxadiazoles | |
| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Alkylation with bromoalkanes | Substituted 1,2,4-Triazoles | researchgate.net |
| This compound | Reaction with β-dicarbonyl compounds | Pyrroles / Pyridines | Hypothetical based on Paal-Knorr and Hantzsch syntheses |
| This compound | Reaction with isothiocyanates followed by cyclization | Thiazoles / Imidazoles | Hypothetical based on known amine reactivity |
Role in Catalysis and Reaction Development
The reactivity of this compound has been instrumental in the investigation of catalytic processes and the development of new synthetic protocols. Its participation as a substrate in catalyzed reactions allows for the evaluation of catalyst efficacy and the exploration of novel chemical transformations.
This compound has been employed as a substrate to probe the activity and scope of various catalytic systems. A notable example is its use in a metal-free oxidation reaction mediated by PhI(OAc)₂ (diacetoxyiodobenzene) in combination with a catalytic amount of TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl). rsc.org In this study, the amine was efficiently converted to the corresponding aldehyde, demonstrating the catalyst's effectiveness for heteroaromatic amines. rsc.org
The successful oxidation of this compound under these conditions is significant, as it confirms the tolerance of the catalytic system for both the furan ring and the bromine substituent, which can be sensitive under other oxidative conditions. rsc.org
| Reaction | Catalyst System | Substrate | Product | Yield | Reference |
| Oxidation | PhI(OAc)₂ / TEMPO | This compound | 5-Bromofuran-2-carbaldehyde | Not explicitly stated for this specific substrate, but related heteroaryl methanamines gave excellent yields (85-87%). rsc.org | rsc.org |
| Suzuki-Miyaura Coupling | Palladium catalysts | Methyl 5-bromofuran-2-carboxylate (related structure) | 5-Arylfuran-2-carboxylates | - | nih.gov |
This table summarizes the investigation of catalyst activity in reactions where this compound or a closely related structure serves as a key reactant.
The use of substrates like this compound contributes to the broader goal of developing new and improved catalytic methods. The development of the TEMPO-catalyzed, metal-free oxidation of amines is a prime example of a novel protocol where this compound and its analogs serve as important test substrates. rsc.orgrsc.org This method offers an environmentally friendly alternative to traditional metal-based oxidation reagents. rsc.orgrsc.org
Furthermore, the development of robust palladium catalysts for C-N cross-coupling reactions is critical for synthesizing complex amines from aryl halides. mit.edu While direct examples involving this compound as the amine coupling partner are not prominent, the development of ligands like GPhos aims to overcome catalyst deactivation issues often encountered with heteroaromatic substrates. mit.edu Such advancements are crucial for reliably using building blocks like this compound (in reactions involving its bromide) or its corresponding amine derivatives in complex molecule synthesis.
Another related development is the use of gold nanoparticles supported on TiO₂ as a catalyst for the double hydrosilylation of nitriles to produce primary amines. rsc.org This protocol was successfully applied to synthesize the isomer (4-Bromofuran-2-yl)methanamine, showcasing a novel catalytic route to this class of compounds. rsc.org
Vii. 5 Bromofuran 2 Yl Methanamine in Medicinal Chemistry and Biological Research
Exploration of Therapeutic Applications
While direct therapeutic applications of (5-Bromofuran-2-yl)methanamine are still under investigation, its structural motif is a key component in the design of new pharmacologically active molecules. The furan (B31954) nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgresearchgate.netnih.gov The presence of the bromine atom can further enhance the biological potency of furan derivatives. smolecule.com For instance, the substitution of a bromine atom on a benzofuran (B130515) ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds with biological targets. mdpi.com
Antimicrobial and Anticancer Activity Studies of Derivatives
Derivatives of this compound have demonstrated notable antimicrobial and anticancer activities in various studies.
Antimicrobial Activity:
The furan scaffold is a cornerstone in the development of antimicrobial agents. researchgate.net Derivatives incorporating the 5-bromofuran-2-yl moiety have shown promising activity against a spectrum of pathogens. For example, compounds containing a 5-bromofuran-2-yl group linked to a 1,2,4-triazole (B32235) have been effective against several cryogenic strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium, as well as the yeast Candida albicans. zsmu.edu.ua The antimicrobial mechanism of some furan derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase. smolecule.com
One study highlighted a (Z)-4-((5-bromofuran-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivative that exhibited significant DNA binding activity, suggesting a potential mechanism for its antimicrobial effects. researchgate.net
Anticancer Activity:
The furan and benzofuran cores are prevalent in compounds with demonstrated anticancer properties. mdpi.com Derivatives of this compound have been investigated for their potential to induce apoptosis and inhibit the growth of cancer cells. For example, a derivative, 2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole, has been synthesized and evaluated as part of a series of potential anticancer agents. epo.org
Studies on related oxadiazole derivatives containing the 5-bromofuran-2-yl group have shown significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar range. These compounds are thought to induce apoptosis by activating caspases and modulating cell cycle regulators. Another study reported that a benzofuran derivative with a bromine atom at the 3-position of the benzofuran ring showed remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC₅₀ values of 5 μM and 0.1 μM, respectively, without affecting normal cells. mdpi.com
Table 1: Anticancer Activity of Selected Furan Derivatives
| Cell Line | Compound Type | IC₅₀ Value (µM) | Mechanism of Action |
| MCF-7 | Furan derivatives | 2.96-4.06 | Mitochondrial pathway, Caspase-3, Cleaved PARP |
| HeLa | Furan compounds | 0.08-8.79 | Not specified |
| K562 (leukemia) | Halogenated benzofuran | 5 | Not specified |
| HL60 (leukemia) | Halogenated benzofuran | 0.1 | Not specified |
| This table is for illustrative purposes and includes data from various furan derivatives to show the potential of the scaffold. smolecule.commdpi.com |
Antiviral Activity Studies of Related Compounds
The furan nucleus is a key structural feature in various compounds with antiviral activity. wisdomlib.org Research into furan-carboxamide derivatives has identified compounds with significant activity against the H5N1 influenza virus. rsc.org One of the most potent compounds, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, exhibited an EC₅₀ value of 1.25 μM. rsc.org Structure-activity relationship (SAR) studies indicated that the substituents on both the phenyl and furan rings are crucial for antiviral activity. rsc.org
Furthermore, arylfuran and carbohydrate derivatives have been identified as potential inhibitors of the Zika virus (ZIKV) NS3 protease. researchgate.net While some of these compounds showed modest activity and potential for promiscuous inhibition, they represent a starting point for the development of more specific antiviral agents. researchgate.net
Development of Antivirulence Agents
A modern approach to combating bacterial infections involves the development of antivirulence agents, which disarm pathogens without killing them, thereby reducing the selective pressure for resistance development. mpg.debiorxiv.org
Targeting Bacterial Pathogenicity
Researchers are actively identifying small molecules that inhibit bacterial virulence mechanisms, such as the type III secretion system (T3SS), which is essential for the pathogenicity of many Gram-negative bacteria, including Salmonella. mpg.deuni-tuebingen.de Halogenated furanones, for instance, have been shown to inhibit biofilm formation, a key virulence factor, in various opportunistic human pathogens like Pseudomonas aeruginosa and Stenotrophomonas maltophilia. bohrium.comnih.gov
Inhibition of Specific Transcriptional Regulators, e.g., HilD in Salmonella enterica
A primary target for antivirulence drugs against Salmonella enterica is the transcriptional regulator HilD. mpg.denih.gov HilD is a central activator of genes responsible for invasion of host cells. mpg.denih.gov Small molecules that inhibit HilD can effectively block this crucial step in Salmonella pathogenesis. nih.govuni-tuebingen.de
A small molecule, designated C26, has been identified as an inhibitor of HilD. biorxiv.orgnih.gov This compound binds to HilD, preventing it from activating the expression of virulence genes. nih.govuni-tuebingen.de Structure-activity relationship (SAR) studies on C26 have shown that the 5-bromothiophen-2-yl unit is favorable for activity, and replacing it with a 2-bromofuran (B1272941) moiety resulted in a less active compound. biorxiv.org This highlights the specific structural requirements for effective HilD inhibition. Further optimization of these initial hits has led to the development of analogs with improved potency. uni-tuebingen.de
Myricanol, a natural product, has also been shown to inhibit the T3SS of S. Typhimurium by binding to HilD and interfering with its DNA-binding activity. researchgate.net These findings underscore the potential of targeting HilD for the development of novel anti-infective therapies.
Research into New Pharmacological Targets for Drug Discovery
The unique chemical properties of this compound and its derivatives make them valuable tools in the quest for new pharmacological targets. smolecule.com The furan ring system is a versatile scaffold that can be modified to interact with a wide range of biological molecules. smolecule.com
For example, furan derivatives have been investigated as inhibitors of sirtuins, a class of enzymes involved in cellular metabolism and aging. smolecule.com The ability of these compounds to interact with such fundamental cellular regulators opens up possibilities for developing therapies for metabolic disorders and age-related diseases. smolecule.com Furthermore, the anti-inflammatory properties of furan derivatives, which involve the modulation of cytokine networks through pathways like NF-κB and MAPK, suggest their potential in treating inflammatory conditions. nih.govsmolecule.com
The development of furan-based compounds as inhibitors of specific enzymes or signaling pathways not only provides potential therapeutic leads but also helps in elucidating the roles of these targets in disease processes.
Design of Drug Delivery Systems
The unique structural features of this compound, namely its reactive primary amine, the furan ring, and the bromo substituent, position it as a versatile building block in the design of sophisticated drug delivery systems. Although direct studies on this specific molecule are not extensively documented, its potential can be inferred from research on analogous furan derivatives and compounds with similar reactive functionalities. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and site-specific delivery, thereby minimizing off-target effects.
The primary amine group of this compound serves as a key handle for covalent conjugation to various components of drug delivery systems. researchgate.netnih.gov This amine can readily form stable amide bonds with carboxylic acid groups on drug molecules, polymers, or carrier systems through carbodiimide-mediated coupling reactions. researchgate.netui.ac.id This reactivity is fundamental to its potential application as a linker molecule.
Furthermore, the furan moiety itself offers additional chemical versatility. The furan ring can participate in Diels-Alder reactions, a type of cycloaddition chemistry that is increasingly utilized in bioconjugation for its high efficiency and mild reaction conditions. nih.govutoronto.ca This allows for the attachment of furan-functionalized molecules to dienophiles, such as maleimide-modified proteins or polymers. The bromo-substituent on the furan ring also presents an opportunity for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the attachment of a wide range of aryl groups and further functionalization. nih.govthieme-connect.com
Potential Applications in Drug Delivery System Design
| Drug Delivery Strategy | Potential Role of this compound | Rationale based on Analogous Compounds |
| Linker for Conjugation | Serves as a bridge to covalently attach drugs to carriers like polymers or antibodies. | The primary amine is a common point of attachment in bioconjugation. nih.govnih.gov Furfurylamine (B118560) has been used to functionalize polymers for subsequent conjugation. nih.gov |
| Nanoparticle Formulation | Can be used to functionalize polymers that self-assemble into drug-loaded nanoparticles. | Furan-functionalized co-polymers are known to form nanoparticles for encapsulating hydrophobic drugs like doxorubicin. nih.govutoronto.ca |
| Prodrug Development | The amine group can form a cleavable linkage with a drug, to be released at the target site. | Furan-maleimide adducts have been explored as mechanophores in ultrasound-controlled prodrug activation. acs.org |
| Liposome (B1194612) Surface Modification | Could be used to attach targeting ligands or modify the surface properties of liposomes. | Amine-functionalized molecules are used to decorate the surface of liposomes to improve their therapeutic targeting. csic.es |
Detailed Research Findings on Analogous Systems
Research into furan-based polymers has demonstrated their utility in creating nanoparticles for targeted drug delivery. For instance, co-polymers functionalized with furfurylamine have been shown to self-assemble into nanoparticles in aqueous environments. nih.gov The size of these nanoparticles can be controlled, which in turn affects the loading capacity of hydrophobic drugs such as doxorubicin. nih.gov This suggests that this compound could be similarly employed to create functionalized polymers for nanoparticle-based drug delivery, with the bromo-furan component potentially influencing the physicochemical properties and drug release characteristics of the resulting nanoparticles.
In the realm of prodrugs, furan-containing molecules have been investigated for stimuli-responsive drug release. One innovative approach involves the use of furan-maleimide mechanophores that can release a covalently attached molecule upon exposure to ultrasound. acs.org This strategy highlights the potential for designing sophisticated prodrugs where the furan moiety of a molecule like this compound could be part of a triggerable release mechanism.
Liposomes are another class of drug delivery vehicles where furan derivatives could play a role. While direct incorporation of this compound into liposomes is not documented, the general strategy of modifying liposome surfaces with amine-containing molecules to attach targeting ligands is well-established. csic.esmdpi.com Such modifications can enhance the delivery of encapsulated drugs to specific cells or tissues. For example, furazolidone, a nitrofuran derivative, has been successfully encapsulated in liposomes to improve its therapeutic index. researchgate.net
The following table summarizes key findings from studies on drug delivery systems utilizing furan derivatives, providing a basis for the potential applications of this compound.
Illustrative Research on Furan-Based Drug Delivery Systems
| Furan Derivative Used | Drug Delivery System | Key Finding | Potential Implication for this compound |
| Furfurylamine | Polymeric Nanoparticles | Functionalized co-polymers self-assembled into nanoparticles capable of encapsulating doxorubicin. nih.gov | Could be used to create functionalized polymers for nanoparticle drug carriers. |
| Furan-maleimide adduct | Mechanosensitive Prodrug | Ultrasound-triggered retro-Diels-Alder reaction released a payload molecule. acs.org | The furan ring could be part of a stimuli-responsive prodrug system. |
| Furazolidone | Liposomes | Encapsulation in mucoadhesive liposomes enhanced its local action in the stomach. researchgate.net | Suggests that drugs containing the bromo-furan moiety could be formulated in liposomes. |
| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial agent | Showed activity against drug-resistant bacteria, with molecular docking suggesting specific interactions. nih.gov | The 5-bromofuran-2-yl core is a viable scaffold for developing therapeutic agents for targeted delivery. |
Viii. Future Directions and Emerging Research Avenues for 5 Bromofuran 2 Yl Methanamine
Development of Sustainable Synthetic Routes
The traditional synthesis of functionalized amines often involves methods that are resource-intensive and generate considerable waste. rsc.org The shift towards green chemistry is driving research into more sustainable and efficient routes for producing (5-Bromofuran-2-yl)methanamine and related furfurylamines. A primary focus is the utilization of biomass as a renewable feedstock. rsc.org
Biocatalytic Amination: A highly promising sustainable method is the use of enzymes, such as transaminases (TAms), for the amination of furfural (B47365) derivatives. tomsheppard.inforesearchgate.net Furfural and its derivatives, like 5-hydroxymethylfurfural (B1680220) (5-HMF), are platform molecules that can be readily obtained from lignocellulosic biomass such as corn cobs and sugarcane bagasse. tomsheppard.infogminsights.com Research has demonstrated that a range of furfurals are effectively converted into their corresponding furfurylamines by various transaminases. tomsheppard.inforsc.org This biocatalytic approach offers several advantages over traditional chemical synthesis:
Mild Reaction Conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption. nih.gov
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification processes. tomsheppard.infonih.gov
Reduced Waste: Biocatalytic routes avoid the use of harsh reducing agents and stoichiometric reagents that contribute to low atom economy. rsc.orgtomsheppard.info
Engineered reductive aminases (RedAms) are also being developed for the direct reductive amination of bio-based furans, further expanding the toolkit for sustainable amine synthesis. researchgate.netresearchgate.net
Catalytic Reductive Amination: Another key area is the development of advanced heterogeneous catalysts for the reductive amination of biomass-derived furfurals. researchgate.net For instance, researchers have developed non-toxic, magnetically recoverable catalysts based on earth-abundant metals like cobalt nanoparticles shelled in graphene. rsc.org These catalysts have shown high efficacy and selectivity in the reductive amination of furfural to furfurylamine (B118560) under mild, industrially viable conditions. rsc.org Similarly, supported palladium (Pd) nanoparticles have demonstrated excellent activity and selectivity in producing N-substituted furfurylamines from furanic aldehydes. acs.org These catalytic methods represent a significant step towards cost-effective and sustainable production pathways. rsc.org
| Sustainable Approach | Key Features | Relevant Precursors from Biomass | Example Catalysts/Enzymes | References |
| Biocatalytic Transamination | Mild conditions, high selectivity, reduced by-products. | Furfural, 5-Hydroxymethylfurfural (5-HMF) | Transaminases (TAms) | tomsheppard.inforesearchgate.netrsc.org |
| Biocatalytic Reductive Amination | Direct conversion, engineered enzymes for broader scope. | Biobased furans | Reductive Aminase (AspRedAm) | researchgate.netresearchgate.net |
| Heterogeneous Catalysis | Use of recoverable, non-noble metal catalysts, scalable. | Furfural, 5-Hydroxymethylfurfural (5-HMF) | Graphene-shelled Cobalt Nanoparticles, Supported Pd Nanoparticles | rsc.orgacs.org |
Advanced Functional Material Applications
The unique structure of the furan (B31954) ring, combined with the reactive amine and bromine substituents, makes this compound a compelling candidate for the development of advanced functional materials. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics, offering properties that are often comparable or even superior. gminsights.comcost.eu
Bio-Based Polymers and Resins: Furfurylamines are recognized as valuable monomers for synthesizing bio-based polymers. tomsheppard.inforesearchgate.net The amine derived from the related compound 5-HMF, for example, shows potential as a curing agent in epoxy resins. rsc.org The incorporation of furan units into polymer backbones can enhance properties such as thermal stability and flame retardancy. acs.org European research projects like FURIOUS are actively developing novel, versatile polymers from furan dicarboxylic acid for demanding applications in sectors like automotive, biomedical, and electronics packaging. furious-project.eu The bromine atom in this compound could be strategically employed to further modify polymer properties, such as increasing flame resistance or serving as a site for further functionalization.
Organic Electronics: Furan-based molecules are being actively investigated for applications in organic electronics, including organic photovoltaics (OPVs) and other semiconductor devices. ntu.edu.sgntu.edu.sg The furan ring is an electron-rich heterocycle that can facilitate charge transport. scbt.com The position of substituents on the furan ring is critical for tuning the electronic properties, stability, and performance of these materials. researchgate.net Brominated furan derivatives are particularly useful as intermediates in the synthesis of complex, fused-ring molecules designed for organic electronic applications. ntu.edu.sgcymitquimica.com The this compound scaffold could serve as a foundational unit for creating novel non-fullerene acceptors or other components for next-generation organic electronic devices. ntu.edu.sg
Expanding Biological Activity Profiling
While this compound itself is primarily a synthetic intermediate, its core structure is present in a wide range of biologically active molecules. Future research is focused on systematically exploring and expanding the pharmacological profile of its derivatives. The presence of a 5-bromofuran moiety is often associated with enhanced biological potency. smolecule.com
Anticancer and Enzyme Inhibition: Derivatives of 5-bromofuran have shown significant promise in oncology. For example, compounds containing the 5-bromofuran-2-yl group have been reported to exhibit potent anticancer activity, with some derivatives inducing apoptosis (programmed cell death) in cancer cell lines. smolecule.com Studies on related structures have revealed that the bromine atom at the C-5 position of the furan ring can enhance inhibitory activity against protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy. mdpi.com Furthermore, derivatives have been investigated as potential inhibitors of other important enzymes, such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. preprints.org
Antimicrobial and Antiviral Activity: The 5-bromofuran scaffold is a key component in compounds with notable antimicrobial properties. Derivatives have demonstrated inhibitory effects against various bacterial pathogens. smolecule.com The furan ring itself is a structural motif found in many pharmacologically active compounds. nih.gov Additionally, the broader class of brominated furans has been used as starting materials for synthesizing drugs targeting HIV, indicating potential antiviral applications. wikipedia.orgnih.gov
Future work will likely involve synthesizing libraries of compounds derived from this compound to screen against a wider range of biological targets, including multidrug-resistant microbes and different cancer cell types, to establish comprehensive structure-activity relationships (SAR). nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this technology is well-suited for accelerating research on this compound derivatives. These computational approaches can analyze vast datasets to predict molecular properties, identify promising drug candidates, and guide synthetic efforts.
In Silico Screening and Target Identification: Computational methods, such as molecular docking and virtual screening, are being used to rapidly evaluate how furan-based derivatives might interact with specific biological targets. rsc.org For example, researchers have used in silico screening protocols to identify novel covalent inhibitors of the SARS-CoV-2 3CL protease from large compound databases. nih.gov This process involves docking candidate molecules into the active site of a target protein computationally to predict their binding affinity and mode of interaction. nih.gov Such an approach could be applied to a virtual library of this compound derivatives to identify new potential inhibitors for a wide range of diseases.
Predictive Modeling for Pharmacokinetics: Beyond identifying active compounds, AI and ML models can predict the pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel molecules. neuroquantology.com By calculating molecular descriptors for proposed derivatives of this compound, researchers can pre-emptively filter out compounds that are likely to have poor oral bioavailability or potential toxicity, saving significant time and resources in the laboratory. rsc.org Chemo- and bioinformatic modeling, guided by machine learning, is also being used to optimize enzymatic processes for synthesizing these compounds, linking sustainable production directly to drug discovery pipelines. researchgate.net This integrated computational and experimental strategy allows for the more efficient design of drug candidates with favorable biological and safety profiles. rsc.orgresearchgate.net
| AI/ML Application | Description | Relevance to this compound | References |
| Virtual Screening | Computationally docking large libraries of virtual compounds against a biological target to identify potential hits. | Rapidly screen thousands of virtual derivatives to prioritize synthesis of the most promising candidates for anticancer, antimicrobial, or other activities. | rsc.orgnih.gov |
| ADMET Prediction | Using ML models to forecast a compound's absorption, distribution, metabolism, excretion, and toxicity based on its structure. | Design new derivatives with a higher probability of being effective and safe drugs by optimizing their pharmacokinetic properties in silico. | rsc.orgneuroquantology.com |
| Structure-Activity Relationship (SAR) Modeling | Building quantitative models that correlate structural features with biological activity to guide the design of more potent compounds. | Accelerate the optimization of lead compounds by predicting the activity of unsynthesized derivatives. | rsc.orgresearchgate.net |
| Reaction Optimization | Applying machine learning to guide the discovery and optimization of synthetic routes, including biocatalytic processes. | Identify optimal conditions and enzyme variants for the sustainable synthesis of the target compound and its derivatives. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for preparing (5-Bromofuran-2-yl)methanamine?
- Methodological Answer : this compound is typically synthesized via reductive amination of 5-bromofuran-2-carbaldehyde. This involves reacting the aldehyde with ammonium acetate and a reducing agent like sodium cyanoborohydride in methanol under reflux. Alternatively, the compound can be derived from 5-bromofuran-2-carbonitrile through catalytic hydrogenation using Raney nickel or palladium on carbon. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should this compound be characterized spectroscopically?
- Methodological Answer : Characterization includes:
- ¹H NMR : Peaks at δ 6.2–6.4 ppm (furan protons), δ 3.8–4.0 ppm (CH₂NH₂), and δ 1.8–2.2 ppm (NH₂, broad, exchangeable).
- ¹³C NMR : Signals at ~152 ppm (furan C-Br), 110–115 ppm (furan carbons), and 45–50 ppm (CH₂NH₂).
- IR : Stretches at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C furan), and 650 cm⁻¹ (C-Br).
- Mass Spectrometry : Molecular ion peak at m/z 175/177 (M⁺, Br isotope pattern). Elemental analysis confirms C, H, N, and Br content .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and moisture absorption. For long-term stability, pre-purge storage containers and avoid exposure to light or acidic/basic environments .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for high yields?
- Methodological Answer : For amide coupling (e.g., with triazoles), use HATU (2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) at 25°C. Monitor reaction progress via TLC (ethyl acetate/hexane 1:1). Optimize equivalents (1.1–1.2 eq. coupling reagent) and reaction time (20–60 min). Post-reaction, quench with water and extract with ethyl acetate .
Q. How to resolve contradictions in catalytic activity of metal complexes derived from this compound?
- Methodological Answer : Conflicting catalytic data may arise from ligand-metal coordination variability. Use:
- X-ray crystallography to confirm complex structure.
- Kinetic studies (e.g., UV-Vis monitoring) under standardized conditions (pH, temperature).
- Computational DFT calculations to model electronic interactions between the bromofuran moiety and metal centers (e.g., Pd, Cu). Compare results with structurally analogous complexes lacking the bromine substituent .
Q. What strategies enhance regioselectivity in cross-coupling reactions at the bromine site of this compound derivatives?
- Methodological Answer :
- Ligand design : Use bulky ligands (e.g., XPhos) to sterically hinder undesired coupling sites.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor oxidative addition at the bromine.
- Directing groups : Introduce temporary groups (e.g., pyridine) to orient catalysts. For Suzuki-Miyaura couplings, employ Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
